molecular formula C10H5BrF3NO B582420 6-Bromo-8-trifluoromethoxyquinoline CAS No. 1280786-71-1

6-Bromo-8-trifluoromethoxyquinoline

Cat. No. B582420
CAS RN: 1280786-71-1
M. Wt: 292.055
InChI Key: BRADLZHKEDVMNB-UHFFFAOYSA-N
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Description

6-Bromo-8-trifluoromethoxyquinoline is a chemical compound with the molecular formula C₁₀H₅BrF₃NO . It has a molecular weight of 292.05 . The compound is also known by its CAS Registry Number, 1280786-71-1 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F . This indicates the presence of a quinoline core with bromine and trifluoromethoxy substituents.


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm³ . Its boiling point is predicted to be 285.4±35.0 °C . The compound has a molar refractivity of 54.9±0.3 cm³ . It has a polar surface area of 13 Ų and a molar volume of 166.5±3.0 cm³ .

Scientific Research Applications

Synthesis and Selective Reactions

6-Bromo-8-trifluoromethoxyquinoline serves as a crucial intermediate in the synthesis of quinoline derivatives. The method involves bromination reactions leading to efficiently produced quinoline compounds. These derivatives are valuable for further functionalization through reactions like lithium–halogen exchange, providing a pathway to synthesize novel trisubstituted quinolines with potential biological activities. This showcases the compound's role in facilitating the preparation of structurally diverse quinolines through selective and efficient synthetic routes (Şahin et al., 2008).

Photolabile Protecting Groups

Research on brominated hydroxyquinolines, closely related to this compound, indicates their utility as photolabile protecting groups with higher efficiency and selectivity for single-photon and multiphoton excitation. This application is particularly relevant in biological studies where controlled release of protected substances is required, demonstrating the compound's potential in advanced biochemistry and cell biology studies (Fedoryak & Dore, 2002).

Ligand Synthesis and Coordination Chemistry

The synthesis of metal complexes utilizing 8-quinolyl derivatives, which include this compound frameworks, outlines its significance in coordination chemistry. These compounds participate in the formation of metal complexes with distinct properties, including solvatochromism, which could be explored for their potential applications in materials science and catalysis (Enders, Kohl, & Pritzkow, 2001).

Antimicrobial Activity

Derivatives of 6-Bromo-quinazolinones, which share a core structural motif with this compound, have been explored for their pharmacological properties, including antimicrobial activities. This highlights the compound's relevance in the development of new therapeutic agents, providing a foundation for further research into their potential medical applications (Rajveer et al., 2010).

Safety and Hazards

6-Bromo-8-trifluoromethoxyquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

6-bromo-8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRADLZHKEDVMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681956
Record name 6-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1280786-71-1
Record name 6-Bromo-8-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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